Product packaging for Cl-845;(+/-)-Pirmenol hydrochlorid(Cat. No.:)

Cl-845;(+/-)-Pirmenol hydrochlorid

Cat. No.: B10801098
M. Wt: 374.9 g/mol
InChI Key: HFIHPVIVQSWZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cl-845;(+/-)-Pirmenol hydrochlorid is a useful research compound. Its molecular formula is C22H31ClN2O and its molecular weight is 374.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClN2O B10801098 Cl-845;(+/-)-Pirmenol hydrochlorid

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHPVIVQSWZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Antiarrhythmic Drug Development and the Genesis of Pirmenol Hydrochloride

The development of pirmenol (B1678456) hydrochloride in the late 1970s and early 1980s occurred within a defining era for antiarrhythmic drug discovery, largely governed by the Vaughan Williams classification system. researchgate.netpopline.org This system, first introduced in 1970, categorized antiarrhythmic drugs based on their primary mechanism of action on the cardiac action potential. popline.orgnih.gov During this period, significant research efforts were concentrated on the development of Class I agents, which act by blocking the fast sodium channels of cardiac myocytes. nih.gov

The existing Class I drugs, such as quinidine (B1679956) and procainamide, while effective, were associated with a range of adverse effects and proarrhythmic potential, creating a clear clinical need for newer agents with improved safety profiles. researchgate.netnih.gov This need fueled the search for novel chemical entities that could offer potent antiarrhythmic activity with a better therapeutic window. It was within this scientific and clinical context that pirmenol hydrochloride was developed and investigated as a new chemical entity with potential advantages over existing therapies.

Rationale for Investigation of Pirmenol Hydrochloride As a Pyridinemethanol Derivative

Pirmenol (B1678456) hydrochloride, chemically identified as cis-(+/-)-alpha-[3-(2,6-dimethyl-1-piperidinyl)propyl]-alpha-phenyl-2-pyridinemethanol monohydrochloride, is a novel pyridinemethanol derivative. nih.gov The rationale for exploring this particular chemical class stemmed from the ongoing efforts in medicinal chemistry to identify novel molecular scaffolds that could exhibit the desired electrophysiological effects of a Class I antiarrhythmic agent. The goal was to synthesize compounds with a specific three-dimensional structure that would allow for effective binding to the cardiac sodium channel.

The investigation into pyridinemethanol derivatives like pirmenol was driven by the hypothesis that this scaffold could be modified to optimize the balance of lipophilicity and electrostatic interactions required for potent sodium channel blockade, while potentially minimizing the undesirable side effects associated with older drugs. Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, and the development of pirmenol was a result of systematic modifications to explore how different chemical groups attached to the pyridinemethanol core would influence its antiarrhythmic properties. The ultimate aim was to create a long-acting agent with high efficacy and a favorable safety margin.

Overview of Preclinical Research Trajectories for Novel Antiarrhythmic Agents

Diverse Synthetic Pathways and Methodological Advancements for Pirmenol Hydrochloride Synthesis

The foundational synthesis of racemic pirmenol hydrochloride has been established through a multi-step chemical process. While extensive variations and major methodological advancements are not widely reported in the public domain, the primary pathway provides a clear route to the racemic compound. drugfuture.com This synthesis begins with readily available starting materials and proceeds through key intermediates to construct the final molecular architecture.

A key patent describes the preparation of pirmenol, outlining a convergent synthesis strategy. drugfuture.com The process can be summarized in the following key transformations:

Ketal Protection: The synthesis initiates with the protection of the ketone in γ-chlorobutyrophenone (I) by reacting it with ethylene (B1197577) glycol (II) in the presence of an acid catalyst like p-toluenesulfonic acid. This step forms the corresponding ethylene ketal (III), preventing the ketone from reacting in subsequent steps.

Nucleophilic Substitution: The protected intermediate (III) is then condensed with cis-2,6-dimethylpiperidine (B46485) (IV). This reaction is a nucleophilic substitution where the secondary amine of the piperidine (B6355638) derivative displaces the chloride on the propyl chain.

Deprotection and Ketone Formation: The resulting compound is hydrolyzed using a strong acid, such as concentrated hydrochloric acid, to remove the ethylene ketal protecting group. This step regenerates the ketone, yielding γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V).

Final Assembly: In the final step, the ketone (V) is reacted with an organometallic reagent derived from 2-bromopyridine (B144113) (VI), typically via treatment with an organolithium reagent like butyllithium. This creates a new carbon-carbon bond and introduces the pyridyl group, forming the tertiary alcohol that is characteristic of pirmenol. The final product is then isolated as the hydrochloride salt.

This synthetic sequence is robust for producing the racemic mixture of (+/-)-pirmenol hydrochloride.

StepStarting Material(s)Key Reagent(s)Intermediate/ProductPurpose
1γ-Chlorobutyrophenone (I), Ethylene glycol (II)p-Toluenesulfonic acidγ-Chlorobutyrophenone ethylene ketal (III)Protection of the ketone functional group.
2Ketal (III), cis-2,6-Dimethylpiperidine (IV)SodiumN-substituted piperidine intermediateFormation of the piperidine-propyl linkage.
3N-substituted piperidine intermediateConcentrated HClγ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V)Deprotection to reveal the ketone.
4Ketone (V), 2-Bromopyridine (VI)Butyllithium(+/-)-PirmenolFinal carbon skeleton assembly and tertiary alcohol formation.

Enantioselective Synthesis Approaches for Pirmenol Enantiomers

Enantioselective synthesis, the direct production of a single enantiomer, is a cornerstone of modern medicinal chemistry, as it can obviate the need for resolving a racemic mixture. libretexts.org For a molecule like pirmenol, this would involve creating the chiral center at the tertiary alcohol with a specific, predetermined stereochemistry.

Common strategies for such syntheses include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. usm.edulibretexts.org

Asymmetric Catalysis: This approach uses a chiral catalyst in substoichiometric amounts to influence the stereochemical outcome of a reaction, such as the addition of the pyridyl anion to the ketone precursor of pirmenol.

Despite the establishment of these general methodologies, specific applications for the de novo enantioselective synthesis of (+)- or (-)-pirmenol are not described in the available scientific literature. Research has instead focused on the separation of the racemic mixture produced by the classical synthetic route. This indicates that chiral resolution was the primary method employed to obtain the individual enantiomers for further study.

Control of Chirality in Pirmenol Hydrochloride Synthesis and its Implications for Research

The control of chirality, achieved through the resolution of racemic pirmenol, is crucial as enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic profiles. The study of pirmenol's individual enantiomers has revealed significant stereoselective behavior, particularly in its pharmacokinetics.

Research in both human subjects and animal models has demonstrated clear differences in how the body processes the two enantiomers. nih.gov

Plasma Protein Binding: There is stereoselective protein binding, with the (+)-pirmenol enantiomer having a higher unbound fraction in plasma compared to the (-)-pirmenol enantiomer. nih.gov

Clearance: Consequently, the clearance of total (-)-pirmenol is significantly lower than that of total (+)-pirmenol. nih.gov In one study, the clearance of total (-)-pirmenol was 20% higher than that of the (+) enantiomer in humans, with the difference in unbound clearance being even more pronounced at 45%. nih.gov

These pharmacokinetic differences mean that for a given dose of the racemate, the exposure of the body to each enantiomer can be different. However, the implications of this stereoselectivity for the drug's therapeutic effect appear to be minimal. A key pharmacodynamic study in a canine model of arrhythmia found that both (+)-pirmenol and (-)-pirmenol were equally effective in suppressing premature ventricular complexes. There were no statistically significant differences in the pharmacodynamic parameters between the two enantiomers or the racemate.

This finding suggests that the antiarrhythmic activity of pirmenol is not stereoselective and that the therapeutic effect resides in both enantiomers. Therefore, the primary implication of chirality in pirmenol research relates to its pharmacokinetic behavior rather than its direct mechanism of action.

Enantiomer Property(+)-Pirmenol(-)-PirmenolImplication
Plasma Protein Binding Lower binding, higher unbound fraction nih.govHigher binding, lower unbound fraction nih.govDifferent distribution and availability of free drug.
Plasma Clearance Higher clearance nih.govLower clearance nih.govDifferent elimination rates and plasma concentrations over time.
Antiarrhythmic Efficacy EffectiveEqually EffectiveThe therapeutic target does not appear to differentiate between the enantiomers.

Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChR)

Pirmenol hydrochloride, also known as Cl-845, demonstrates notable interaction with muscarinic acetylcholine receptors (mAChRs), a key aspect of its electrophysiological profile. nih.govglpbio.com These receptors, which are G protein-coupled, are integral to the parasympathetic nervous system's control over various bodily functions, including heart rate. wikipedia.orgnih.gov The five subtypes of muscarinic receptors, M1 through M5, are distributed throughout the body, with the M2 subtype being predominant in the heart. wikipedia.orgguidetopharmacology.orgnih.gov

Specificity of mAChR Subtype Modulation

Pirmenol exhibits a degree of selectivity in its interaction with muscarinic receptor subtypes. Research indicates that pirmenol has a sevenfold lower affinity for the glandular-type M3 muscarinic receptors compared to the cardiac-type M2 muscarinic receptors. This preferential binding to M2 receptors is significant as these receptors are primarily located in the heart and are responsible for slowing the heart rate. wikipedia.org The interaction with M2 receptors suggests a mechanism by which pirmenol can directly influence cardiac electrophysiology. The development of subtype-selective modulators for mAChRs is a significant area of research, as the high conservation of the acetylcholine binding site across subtypes makes achieving high selectivity challenging. nih.govmonash.edu

Modulation of Cardiac Ion Channels by Pirmenol Hydrochloride

Pirmenol hydrochloride exerts its primary antiarrhythmic effects through the modulation of various cardiac ion channels, which are crucial for the generation and propagation of the cardiac action potential. nih.gov Its actions classify it as a Class Ia antiarrhythmic agent, indicating effects on both sodium and potassium channels. nih.gov

Voltage-Gated Sodium Channel Blockade and Kinetic Characteristics

Pirmenol acts as a blocker of voltage-gated sodium channels. nih.gov This action is characteristic of Class I antiarrhythmic drugs and contributes to a decrease in the maximum rate of depolarization of the cardiac action potential (Vmax). nih.govdrugbank.com The blockade of these channels by pirmenol is use-dependent, meaning its effect becomes more pronounced at higher heart rates. nih.gov

Studies have shown that pirmenol causes a depression and a negative shift of the Vmax/Em-relation. nih.gov The recovery from this sodium channel block is relatively slow, with a time constant of 6.7 seconds at a holding potential of -105 mV. nih.gov This indicates that the drug dissociates from the sodium channels at a slow rate, contributing to its sustained antiarrhythmic effect. nih.gov Furthermore, pirmenol has been observed to reduce the steady-state sodium window current, which can also contribute to its therapeutic action. nih.gov

Potassium Channel Current Inhibition, including IKACh and Delayed Rectifier Currents

Pirmenol significantly affects potassium channels, contributing to the prolongation of the action potential duration. nih.govnih.gov This is a hallmark of Class III antiarrhythmic activity. wikipedia.orgcvpharmacology.com The primary potassium currents inhibited by pirmenol are the acetylcholine-activated potassium current (IKACh) and the delayed rectifier potassium currents. nih.govmedchemexpress.comnih.gov

The delayed rectifier potassium current is crucial for cardiac repolarization. nih.gov Pirmenol has been shown to strongly depress the delayed rectifying current (Ix) with a Kₔ-value of 1 μmol/l. nih.gov This inhibition of the delayed rectifier current is a key mechanism behind the prolongation of the action potential duration observed with pirmenol treatment. nih.gov

The inhibition of multiple ion channels, including sodium and various potassium channels, underscores the complex electrophysiological profile of pirmenol. nih.gov

Mechanism of IKACh Inhibition in Atrial Myocytes

In atrial myocytes, pirmenol effectively inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh). nih.govmedchemexpress.com This current is activated by acetylcholine (via muscarinic receptors) and contributes to the shortening of the atrial action potential duration. nih.gov Pirmenol's inhibition of IK.ACh is concentration-dependent. nih.gov

Research suggests that pirmenol inhibits IK.ACh primarily by blocking muscarinic receptors. nih.gov This is supported by the finding that its inhibitory effect on the carbachol-induced current (which acts on muscarinic receptors) is more potent than its effect on the GTPγS-induced current (which directly activates G-proteins downstream of the receptor). nih.gov The IC₅₀ for the inhibition of IK.ACh by pirmenol has been reported to be 0.1 μM. medchemexpress.com By blocking this current, pirmenol can counteract the effects of vagal stimulation on the atria, which can be beneficial in preventing certain types of atrial arrhythmias. nih.gov

Interactive Data Tables

Pirmenol Hydrochloride: Ion Channel and Receptor Interactions

ParameterValueChannel/ReceptorReference
IK.ACh Inhibition (IC₅₀)0.1 μMMuscarinic Acetylcholine Receptor-Operated K+ Channel medchemexpress.com
Delayed Rectifier K+ Current (Ix) Depression (Kₔ)1 μmol/lDelayed Rectifier Potassium Channel nih.gov
Sodium Channel Block Recovery Time Constant6.7 sVoltage-Gated Sodium Channel nih.gov
Influence on Action Potential Repolarization and Duration

Further investigation reveals a more complex, concentration-dependent effect. While low concentrations (3 and 10 µM) of pirmenol lengthen the action potential duration, higher concentrations (greater than 0.1 mM) have been shown to markedly shorten it. nih.gov In ventricular myocytes, a 5 µM concentration of pirmenol depresses the early part of the plateau phase while extending the final repolarization. medchemexpress.com This prolongation is also observed at 90% repolarization in atrial muscles and Purkinje fibers with a 1 µM concentration of pirmenol. medchemexpress.com

The mechanism behind this prolongation is primarily attributed to the inhibition of potassium currents. Specifically, pirmenol is a potent inhibitor of the transient outward current (Ito), with a half-maximal inhibitory concentration (IC50) of approximately 18 µM in rabbit atrial myocytes. nih.gov The blockade of this current, which contributes to early repolarization, leads to a longer action potential. Studies suggest that this inhibition is consistent with a time-dependent open channel blockade. nih.gov Furthermore, pirmenol's ability to prolong the action potential is diminished in the presence of 4-aminopyridine, a known blocker of Ito. nih.gov In addition to its effects on Ito, pirmenol diminishes the delayed rectifying potassium current (IK), an action similar to that of quinidine (B1679956) and sotalol, which also contributes to the extension of the action potential duration. nih.gov

Cellular Electrophysiological Studies in Excitable Tissues

Microelectrode and Voltage-Clamp Studies in Isolated Cardiac Fibers

Microelectrode and voltage-clamp techniques have been instrumental in elucidating the detailed electrophysiological effects of pirmenol hydrochloride on isolated cardiac tissues. Studies on isolated rabbit Purkinje fibers using these methods have demonstrated that pirmenol, in concentrations of 0.5-5 µmol/L, causes a marked prolongation of the action potential duration. nih.gov These studies also revealed that pirmenol depresses the maximum upstroke velocity (Vmax) of the action potential, an indicator of sodium channel blockade. nih.govnih.gov

Voltage-clamp experiments on rabbit Purkinje fibers have quantified pirmenol's effect on specific ion currents. A significant finding is the strong depression of the delayed rectifying potassium current (IK), with a KD-value (dissociation constant) of 1 µmol/L. nih.gov Furthermore, analysis of the steady-state current-voltage relationship showed that pirmenol reduces the steady-state sodium window current or the slowly decaying components of the sodium current. nih.gov

In single atrial myocytes from rabbits, whole-cell clamp studies confirmed that pirmenol (1-1000 µM) inhibits the transient outward current (Ito) in a concentration-dependent manner, with an IC50 of about 18 µM. nih.gov These studies also showed that pirmenol did not significantly affect the inwardly rectifying K+ current. nih.gov The combination of these techniques provides a comprehensive picture of how pirmenol alters the ionic currents that govern the cardiac action potential.

Frequency-Dependent and Voltage-Dependent Effects on Action Potentials

Pirmenol hydrochloride exhibits characteristic frequency-dependent and voltage-dependent effects on cardiac action potentials, which are hallmarks of Class I antiarrhythmic drugs. The inhibitory effect of pirmenol on the maximum upstroke velocity (Vmax) is enhanced as the stimulation frequency increases, a phenomenon known as use-dependence or frequency-dependence. jst.go.jpnih.gov This effect was observed in guinea pig ventricular muscles over a frequency range of 0.1 to 2.0 Hz. jst.go.jpnih.gov

The onset and recovery from this frequency-dependent block by pirmenol are relatively slow. jst.go.jpnih.gov The time constant for recovery from the block was measured to be 33.5 ± 5.4 seconds, which is slower than some agents but faster than that of disopyramide (B23233) (82.5 ± 12.3 sec). jst.go.jpnih.gov In the presence of 30 µM pirmenol, the time constants for the onset of use-dependent inhibition of Vmax during 2 Hz stimulation were approximately 1.32 seconds. nih.gov

In addition to frequency-dependence, pirmenol's effects are also voltage-dependent. At a stimulation frequency of 1.0 Hz, pirmenol caused a 9.5 mV hyperpolarizing shift in the curve that relates resting membrane potential to Vmax. jst.go.jpnih.gov This indicates that the blocking action of pirmenol is more pronounced at less negative (more depolarized) membrane potentials. This voltage-dependent block, combined with its slow recovery kinetics, classifies pirmenol as a Class Ia antiarrhythmic agent. jst.go.jpnih.gov

ParameterObservationConcentration/ConditionTissue
Vmax Reduction Enhanced in a frequency-dependent manner0.1-2.0 HzGuinea pig papillary muscle
Resting Block 5.5%30 µMGuinea pig papillary muscle
Recovery Time Constant 33.5 ± 5.4 sec-Guinea pig papillary muscle
Voltage-Dependent Shift 9.5 mV in hyperpolarizing direction1.0 HzGuinea pig papillary muscle

Signal Transduction Pathway Modulation Mediated by Pirmenol Hydrochloride

Pirmenol hydrochloride also modulates signal transduction pathways, particularly those involving G-protein coupled receptors in the heart. In guinea-pig atrial myocytes, pirmenol effectively suppresses the K+ current activated by both acetylcholine and adenosine (B11128). nih.gov This current, known as IK,ACh, is activated via G-protein coupled muscarinic and adenosine receptors, respectively.

Pirmenol inhibits the acetylcholine-induced K+ current with a half-maximal inhibitory concentration (IC50) of about 1 µM, and the adenosine-induced current with an IC50 of about 8 µM. nih.gov This action is significant because the activation of this current by neurotransmitters like acetylcholine (released by the vagus nerve) shortens the atrial action potential duration. By inhibiting this current, pirmenol can counteract this shortening and may be particularly effective in conditions such as atrial fibrillation where vagal tone is high. nih.govmedchemexpress.com The inhibition of the muscarinic acetylcholine receptor-operated K+ current suggests that pirmenol's mechanism extends beyond direct ion channel blockade to include modulation of receptor-mediated signaling pathways. medchemexpress.com

Preclinical Pharmacological Investigations of Pirmenol Hydrochloride

In Vitro Antiarrhythmic Efficacy Studies

In vitro studies have been crucial in elucidating the cellular and organ-level mechanisms of pirmenol's antiarrhythmic action. These studies have primarily involved cellular models to assess direct effects on cardiac electrophysiology and isolated organ preparations to understand its integrated effects on the heart.

Cellular Models for Rhythm Disturbances

The antiarrhythmic properties of pirmenol (B1678456) have been extensively studied using various cellular models, particularly isolated cardiac Purkinje fibers and ventricular myocytes. These models allow for a detailed examination of the drug's effects on the cardiac action potential and ion channel function.

In studies on canine cardiac Purkinje fibers with normal fast-response action potentials, pirmenol demonstrated a concentration-dependent effect on several key electrophysiological parameters. At concentrations of 1 x 10⁻⁶ M and higher, it depressed the maximum upstroke velocity of phase 0 (Vmax) and suppressed automaticity. nih.gov At a concentration of 1 x 10⁻⁵ M, pirmenol significantly decreased the action potential amplitude and duration at 50% repolarization, while prolonging the action potential duration at full repolarization. nih.gov Furthermore, this concentration led to a depression of membrane responsiveness, an extension of the effective refractory period, and a prolongation of conduction time. nih.gov These effects were found to be reversible upon washout of the drug. nih.gov

Investigations using rabbit Purkinje fibers also revealed that pirmenol, at concentrations of 0.5-5 µmol/l, caused a marked prolongation of the action potential duration. mdpi.com This effect is primarily attributed to a reduction of the delayed rectifying potassium current (Ik). mdpi.com At higher concentrations (≥ 10 µmol/l), pirmenol also demonstrated a use-dependent depression of Vmax, indicating a blockade of sodium channels. mdpi.com

Studies on ventricular myocytes from rabbit and guinea pig hearts have provided further insights into pirmenol's mechanism of action. In these cells, pirmenol at a concentration of 5 µM depressed the early part of the plateau phase and lengthened the final repolarization of the action potential. slideshare.net These effects were attributed to the depression of both the calcium current and the delayed outward potassium current. slideshare.net Additionally, pirmenol at concentrations of 1-5 µM was effective in markedly inhibiting triggered tachyarrhythmias that arise from delayed afterdepolarizations in papillary muscles and ventricular myocytes. slideshare.net

Table 1: Effects of Pirmenol Hydrochloride on Electrophysiological Parameters in Cellular Models

Cellular Model Pirmenol Concentration Key Findings Reference
Canine Cardiac Purkinje Fibers ≥ 1 x 10⁻⁶ M Depressed Vmax and automaticity. nih.gov
≥ 1 x 10⁻⁵ M Decreased action potential amplitude and duration at 50% repolarization; prolonged action potential duration at full repolarization; depressed membrane responsiveness; prolonged effective refractory period and conduction time. nih.gov
Rabbit Purkinje Fibers 0.5-5 µmol/l Marked prolongation of action potential duration. mdpi.com
≥ 10 µmol/l Diminished action potential duration and use-dependent depression of Vmax. mdpi.com
Rabbit and Guinea Pig Ventricular Myocytes 5 µM Depressed early plateau and lengthened final repolarization of action potentials. slideshare.net
1-5 µM Markedly inhibited triggered tachyarrhythmias from delayed afterdepolarizations. slideshare.net

Organ-Level Preparations (e.g., Langendorff-perfused hearts)

The Langendorff-perfused heart preparation is a valuable ex vivo model that allows for the study of a drug's effects on the entire heart in the absence of systemic neural and hormonal influences. frontiersin.org In this preparation, the heart is isolated and retrogradely perfused through the aorta, which allows for the delivery of drugs directly to the coronary circulation. frontiersin.org This model is widely used to assess the antiarrhythmic, inotropic, and chronotropic effects of pharmacological agents. nih.gov

While pirmenol has been extensively studied in various in vitro and in vivo models, specific quantitative data from antiarrhythmic efficacy studies using the Langendorff-perfused heart model are not prominently detailed in the available scientific literature. However, the established electrophysiological effects of pirmenol observed in cellular models, such as the prolongation of the effective refractory period and depression of conduction velocity, would be expected to translate to antiarrhythmic effects in this integrated organ system. The Langendorff preparation would be a suitable model to further investigate these effects and to study pirmenol's influence on arrhythmias induced by various stimuli, such as ischemia-reperfusion.

In Vivo Animal Model Studies for Antiarrhythmic Activity

In vivo animal models are essential for evaluating the antiarrhythmic efficacy of a compound in a more physiologically relevant context, where drug absorption, distribution, metabolism, and excretion play a role. Pirmenol has demonstrated significant antiarrhythmic activity in a variety of animal models. psu.edu

Evaluation in Experimental Arrhythmia Models of Diverse Etiology

Pirmenol has shown efficacy against arrhythmias of varied origins, including those induced by chemical means or by myocardial ischemia. In canine models, pirmenol effectively suppressed ventricular arrhythmias induced by digitalis and adrenaline. statpearls.com The minimum effective plasma concentration for arrhythmias induced by digitalis was found to be 1.1 ± 0.2 µg/ml, while for adrenaline-induced arrhythmias, it was 2.5 ± 1.5 µg/ml. statpearls.com

In anesthetized rats with arrhythmias induced by acute coronary artery ligation, pretreatment with pirmenol conferred dose-related protection. While untreated control rats had a high mortality rate due to ventricular fibrillation, pirmenol increased survival in a dose-dependent manner. Complete suppression of ventricular fibrillation was achieved at a dose that resulted in plasma levels similar to those found to be clinically effective. statpearls.com

Table 2: Efficacy of Pirmenol Hydrochloride in Experimental Arrhythmia Models

Animal Model Arrhythmia Induction Key Findings Reference
Canine Digitalis Suppressed ventricular arrhythmias; minimum effective plasma concentration of 1.1 ± 0.2 µg/ml. statpearls.com
Canine Adrenaline Suppressed ventricular arrhythmias; minimum effective plasma concentration of 2.5 ± 1.5 µg/ml. statpearls.com
Anesthetized Rat Acute Coronary Artery Ligation Dose-related protection against ventricular fibrillation and mortality. statpearls.com

Assessment of Antiarrhythmic Efficacy in Conscious Animal Models

Studies in conscious animal models are particularly valuable as they avoid the confounding effects of anesthesia. The conscious coronary artery-ligated dog model has been extensively used to evaluate pirmenol's antiarrhythmic profile. psu.edu In these dogs, which exhibit spontaneous ventricular arrhythmias, pirmenol was highly effective in restoring normal sinus rhythm when administered via intravenous, intramuscular, or oral routes. The drug demonstrated a long duration of activity and a favorable safety margin compared to other Class I antiarrhythmic agents.

Table 3: Antiarrhythmic Efficacy of Pirmenol Hydrochloride in Conscious Coronary Artery Ligated Dogs

Administration Route Efficacy Key Observations Reference
Intravenous, Intramuscular, Oral Highly effective Restored normal sinus rhythm.
Intravenous (slow infusion) Maintained near total arrhythmia conversion.
Intravenous (rapid infusion) Good correlation between dose, plasma level, and arrhythmia conversion. Wide margin of safety.

Correlation between Plasma Concentrations and Pharmacodynamic Response in Animal Models

A strong correlation between pirmenol plasma concentrations and its antiarrhythmic effect has been established in animal models. psu.edu In conscious dogs with coronary artery ligation-induced arrhythmias, a mean plasma concentration of 0.8 ± 0.1 µg/ml was associated with an 80% conversion to normal rhythm. Studies using two-stage coronary ligation in dogs also found that the minimum effective plasma concentration for arrhythmias at 24 and 48 hours post-ligation was 1.1 ± 0.3 µg/ml. statpearls.com

Further investigations in coronary artery ligated dogs using a sigmoid Emax model showed that both enantiomers of pirmenol were equally effective in suppressing premature ventricular complexes (PVCs). The plasma concentration required to achieve 50% of the maximum effect (EC50) and 90% of the maximum effect (EC90) did not differ significantly between the (+)-pirmenol, (-)-pirmenol, or the racemic mixture.

Table 4: Correlation of Pirmenol Plasma Concentration and Antiarrhythmic Effect in Canine Models

Arrhythmia Model Plasma Concentration Pharmacodynamic Effect Reference
Conscious Coronary Artery Ligated Dogs 0.8 ± 0.1 µg/ml 80% conversion to normal rhythm.
Two-Stage Coronary Ligation (24h) 1.1 ± 0.3 µg/ml Minimum effective concentration. statpearls.com
Two-Stage Coronary Ligation (48h) 1.1 ± 0.3 µg/ml Minimum effective concentration. statpearls.com
Coronary Artery Ligated Dogs (Sigmoid Emax model) Not specified (EC50 and EC90) No significant difference between enantiomers and racemate for PVC suppression.

Comparative Pharmacodynamic Analysis of Pirmenol Enantiomers in Preclinical Models

Investigations into the preclinical pharmacodynamics of pirmenol have explored the stereoselective effects of its enantiomers, (+)-pirmenol and (-)-pirmenol, to determine if the therapeutic activity of the racemic mixture is attributable to one or both of its components. These studies have been crucial in understanding the antiarrhythmic properties of the individual isomers and the racemate in relevant animal models.

A pivotal study conducted in a canine model of coronary artery ligation-induced ventricular arrhythmia provided a direct comparison of the antiarrhythmic efficacy of the pirmenol enantiomers and the racemic mixture. nih.gov In this model, which simulates clinical ventricular arrhythmias, the reduction in premature ventricular complexes (PVCs) was assessed following intravenous administration of (+)-pirmenol, (-)-pirmenol, and the racemate. nih.gov The results demonstrated that both the (+)- and (-)-enantiomers of pirmenol were equally effective in suppressing arrhythmias. nih.gov

The antiarrhythmic response was characterized using a sigmoid Emax model, which relates the drug concentration to the pharmacological effect. The key pharmacodynamic parameters derived from this model include EC50 (the plasma concentration at which 50% of the maximum effect is observed), S (a constant reflecting the steepness of the concentration-response curve), and EC90 (the plasma concentration required to produce 90% of the maximum effect). nih.gov

Analysis of these parameters for both total (protein-bound and unbound) and unbound drug concentrations revealed no statistically significant differences between (+)-pirmenol, (-)-pirmenol, and the racemic mixture. nih.gov This indicates that both enantiomers contribute similarly to the antiarrhythmic activity of the parent compound. nih.gov

The detailed pharmacodynamic parameters from this study are presented in the table below.

Pharmacodynamic Parameters of Pirmenol Enantiomers and Racemate in a Canine Model of Ventricular Arrhythmia | Parameter | (+)-Pirmenol | (-)-Pirmenol | Racemic Pirmenol | | :--- | :---: | :---: | :---: | | Total Drug | | EC50 (µg/mL) | 0.83 (0.35) | 0.35 (0.18) | 0.74 | | S | 2.17 (1.78) | 2.18 (0.67) | 4.70 (2.59) | | EC90 (µg/mL) | 1.82 (1.20) | 1.33 (0.47) | 0.62 (0.34) | | Unbound Drug | | EC50 (µg/mL) | 0.13 (0.05) | 0.04 (0.02) | 0.11 | | S | 2.17 (1.78) | 2.18 (0.67) | 4.70 (2.59) | | EC90 (µg/mL) | 0.28 (0.18) | 0.14 (0.05) | 0.09 (0.05) | Values are presented as mean (standard deviation). Data sourced from a study in coronary artery ligated dogs. umich.edu

Further supporting the lack of significant stereoselectivity in the primary antiarrhythmic action, in vitro studies on canine Purkinje fibers have been conducted. These investigations examined the electrophysiological effects of pirmenol, its cis-(+) and cis-(-) enantiomers, and a metabolite. The parent compound and both enantiomers produced comparable, concentration-dependent reductions in the amplitude and the maximum rate of depolarization (Vmax) of the cardiac action potential and shortened the action potential duration. No significant differences were observed among the three compounds in their effects on these action potential characteristics, suggesting they possess similar local anesthetic effects. nih.gov

Structure Activity Relationship Sar Studies of Pirmenol Hydrochloride

Identification of Key Structural Features for Pharmacological Activity

Pirmenol (B1678456) is a pyridinemethanol derivative, and its chemical architecture is central to its antiarrhythmic effects. nih.gov The core structure consists of a pyridine (B92270) ring linked to a piperidine (B6355638) moiety through a hydroxylated carbon atom. This arrangement gives rise to its characteristic electrophysiological profile, which includes the blockade of both sodium and potassium channels in cardiac muscle. nih.gov

The key structural components responsible for pirmenol's pharmacological activity can be broken down as follows:

Pyridinemethanol Moiety: This component is crucial for the compound's interaction with its biological targets. The aromatic pyridine ring and the hydroxyl group are likely involved in key binding interactions, such as hydrogen bonding and π-π stacking, within the ion channel proteins.

Piperidine Ring: The basic nitrogen atom within the piperidine ring is a common feature in many antiarrhythmic drugs and is essential for the molecule's interaction with the ion channel pore. The degree of substitution and the conformation of this ring can significantly influence the potency and selectivity of the drug.

Chiral Center: The carbon atom connecting the pyridine and piperidine rings is a chiral center, meaning pirmenol exists as a racemic mixture of enantiomers. This stereocenter is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with chiral biological macromolecules like ion channels.

The electrophysiological effects of pirmenol are concentration-dependent. At concentrations of 0.5-5 µmol/L, it causes a significant prolongation of the action potential duration in isolated rabbit Purkinje fibers. nih.gov A key finding is the strong depression of the delayed rectifying potassium current (IK) with a KD-value of 1 µmol/L. nih.gov This indicates a high affinity for the potassium channels responsible for repolarization. Furthermore, pirmenol blocks sodium channels, with the recovery from block having a time constant of 6.7 seconds at a holding potential of -105 mV. nih.gov

Electrophysiological Effects of Pirmenol
ParameterEffectConcentration/ValueReference
Action Potential DurationMarked Prolongation0.5-5 µmol/L nih.gov
Delayed Rectifying Current (IK)Strong Depression (KD-value)1 µmol/L nih.gov
Sodium Channel Block RecoveryTime Constant6.7 s at -105 mV nih.gov

Rational Design and Synthesis of Pirmenol Hydrochloride Derivatives

The rational design and synthesis of derivatives are a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's therapeutic profile. This process involves making targeted chemical modifications to a molecule's structure to enhance its activity, selectivity, and pharmacokinetic properties while reducing toxicity. nih.govnih.gov For a compound like pirmenol, this could involve altering substituents on the pyridine or piperidine rings, or modifying the linker between these two moieties.

While the general principles of rational drug design are well-established, specific studies on the synthesis of pirmenol derivatives are not extensively reported in publicly available literature. However, based on SAR principles, a medicinal chemist would explore several avenues for modification. For instance, the synthesis of analogues with different alkyl groups on the piperidine nitrogen could modulate the compound's lipophilicity and, consequently, its absorption, distribution, and metabolism. Similarly, the introduction of various substituents on the pyridine ring could fine-tune the electronic properties of the molecule and its binding affinity to target receptors. mdpi.com

The process of creating such derivatives typically involves multi-step organic synthesis. For example, a general approach could involve the synthesis of substituted pyridine and piperidine precursors, followed by their coupling to form the core pirmenol scaffold. researchgate.net Each new derivative would then be subjected to rigorous biological testing to evaluate its antiarrhythmic activity and other pharmacological properties.

Impact of Stereochemistry on Biological Activity and Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many drugs. nih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, interacting differently with the various stereoisomers of a chiral drug. mdpi.comunimi.it Pirmenol possesses a chiral center and is administered as a racemate, a mixture of two enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. mdpi.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov The differential activity of enantiomers arises from their distinct spatial arrangements, which dictate how they fit into the binding site of a receptor. mdpi.com

While specific studies on the stereoselective activity of pirmenol's enantiomers are not detailed in the available literature, it is highly probable that they exhibit different biological activities. The two enantiomers of pirmenol will have unique three-dimensional structures that could lead to different affinities for sodium and potassium channels, potentially resulting in variations in their antiarrhythmic potency and electrophysiological effects. The investigation of the individual enantiomers of pirmenol would be a critical step in optimizing its therapeutic use and could potentially lead to the development of a single-enantiomer drug with an improved efficacy and safety profile.

General Principles of Stereochemistry in Drug Action
PrincipleDescriptionReference
StereoselectivityBiological systems often interact preferentially with one stereoisomer over another. mdpi.com
Eutomer vs. DistomerThe more active enantiomer is the eutomer, while the less active one is the distomer. nih.gov
Differential PharmacokineticsEnantiomers can differ in their absorption, distribution, metabolism, and excretion. mdpi.com
Differential PharmacodynamicsEnantiomers can have different affinities and efficacies at their target receptors. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

In modern drug discovery, computational chemistry and molecular modeling have become indispensable tools for understanding SAR at a molecular level. nih.govresearchgate.net These techniques allow researchers to visualize the three-dimensional structures of drugs and their biological targets, and to predict how they will interact. For a compound like pirmenol, molecular modeling could provide significant insights into its mechanism of action and guide the design of more effective derivatives.

Computational approaches that could be applied to the study of pirmenol include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (pirmenol) when bound to a receptor (an ion channel) to form a stable complex. researchgate.net By docking pirmenol and its potential derivatives into a model of a sodium or potassium channel, researchers could identify key binding interactions and predict the affinity of different compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net By creating a pharmacophore model for pirmenol's antiarrhythmic activity, new compounds with similar features could be designed and screened virtually.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This can be used to predict the activity of novel, unsynthesized compounds.

While specific computational studies on pirmenol are not widely documented, the application of these methods holds great promise for advancing our understanding of its SAR. By combining computational predictions with experimental data, a more complete picture of how pirmenol exerts its antiarrhythmic effects can be developed, paving the way for the design of next-generation antiarrhythmic drugs. upc.edu

Preclinical Pharmacokinetic and Biotransformation Research of Pirmenol Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical investigations in species such as dogs and monkeys have provided a foundational understanding of the ADME properties of pirmenol (B1678456). Following administration, pirmenol is partly eliminated as an unchanged drug and is also metabolized. jst.go.jp Tracer studies in animal models have shown that approximately 40% to 50% of an administered radioactive dose is excreted in the urine, with the remainder being eliminated in the feces through biliary excretion. jst.go.jp

Compartmental Modeling of Pharmacokinetics in Preclinical Species

The pharmacokinetics of pirmenol in animal models have been effectively described using a two-compartment body model. jst.go.jp This model suggests that the drug distributes from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues) before being eliminated from the body. In these animal models, the elimination half-life of pirmenol is reported to be in the range of 3 to 4 hours. jst.go.jp

Table 1: General Pharmacokinetic Characteristics of Pirmenol in Preclinical Models

ParameterObservation in Animal Models
Pharmacokinetic Model Two-compartment
Elimination Half-life 3 to 4 hours

Tissue Distribution Profiles in Animal Models

Animal studies have demonstrated that pirmenol undergoes wide distribution into various tissues. jst.go.jp Research indicates that drug concentrations in tissues are higher than those observed in plasma, suggesting significant uptake into extravascular spaces. jst.go.jp This extensive tissue distribution is a key characteristic of pirmenol's pharmacokinetic profile in preclinical species.

Identification and Characterization of Metabolites in Biological Fluids (e.g., urine)

The biotransformation of pirmenol results in the formation of several metabolites that are excreted in biological fluids. Studies involving the analysis of urine from dogs administered pirmenol have led to the separation and characterization of its metabolites. amanote.com Analytical techniques such as thin-layer chromatography combined with a naphthoresorcinol color test, as well as liquid chromatography/mass spectrometry (LC/MS) and gas chromatography/mass spectrometry (GC/MS), have been instrumental in confirming the structures of these metabolites, including those present in conjugated forms. amanote.com

Stereoselective Pharmacokinetics of Pirmenol Enantiomers in Preclinical Systems

Pirmenol is a chiral molecule, existing as two enantiomers, (+)-pirmenol and (-)-pirmenol. Investigations in coronary artery-ligated dogs have revealed significant stereoselectivity in its pharmacokinetic properties. nih.gov

Following the administration of racemic pirmenol, the clearance of (-)-pirmenol was found to be 47% lower than that of (+)-pirmenol. nih.gov Concurrently, the steady-state distribution volume of (-)-pirmenol was 33% lower than that of its dextrorotatory counterpart. nih.gov These differences are largely attributed to stereoselective plasma protein binding, with the unbound fraction of (+)-pirmenol being 58% higher than that of (-)-pirmenol. nih.gov When considering the unbound drug, the distribution volumes of the two enantiomers were nearly identical, and the unbound clearance was only 16% lower for (-)-pirmenol. nih.gov

Table 2: Stereoselective Pharmacokinetic Parameters of Pirmenol Enantiomers in Dogs

Pharmacokinetic ParameterEnantiomerObservation
Clearance (-)-pirmenol47% lower than (+)-pirmenol
Steady-State Distribution Volume (-)-pirmenol33% lower than (+)-pirmenol
Unbound Fraction in Plasma (+)-pirmenol58% higher than (-)-pirmenol
Unbound Clearance (-)-pirmenol16% lower than (+)-pirmenol
Unbound Distribution Volume (+)-pirmenol and (-)-pirmenolNearly identical

Advanced Analytical Methodologies for Pirmenol Hydrochloride Research Applications

Development and Validation of Quantitative Assays for Pirmenol (B1678456) Hydrochloride and Metabolites in Biological Matrices (excluding human)

The quantitative analysis of pirmenol and its byproducts in non-human biological samples, such as plasma and tissues from laboratory animals, is fundamental to understanding its metabolic fate. nih.gov Tracer studies in animals have indicated that pirmenol is partly eliminated unchanged and partly metabolized, with excretion occurring through both urine and feces. nih.gov To accurately measure these compounds, validated assays are essential. The development process for these assays involves optimizing sample preparation, chromatographic separation, and detection to ensure accuracy, precision, linearity, and sensitivity.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS, UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pirmenol in biological fluids. umich.edu Methods have been developed that are sensitive and specific, allowing for detailed pharmacokinetic studies in animal models. nih.gov

A stereoselective HPLC method, for instance, has been successfully developed and validated for the quantification of pirmenol's individual enantiomers in dog plasma. umich.edu This method utilizes a three-step extraction procedure to isolate the drug from the plasma matrix, followed by chromatographic separation. umich.edu The use of an internal standard, such as (+)-propranolol, helps to ensure accuracy by correcting for variations during sample processing and injection. umich.edu

The key parameters for such an HPLC method are detailed in the table below.

ParameterDetails
Technique High-Performance Liquid Chromatography (HPLC)
Sample Matrix Dog Plasma
Extraction Three-step liquid-liquid extraction (Toluene, HCl, Hexane)
Analytical Column Chiralcel OJ (chiral stationary phase)
Mobile Phase Hexane-isopropanol-diethylamine (98.9:1.0:0.1)
Detection Ultraviolet (UV) at 262 nm
Internal Standard (+)-Propranolol

This table summarizes the chromatographic conditions for the stereoselective analysis of pirmenol enantiomers in dog plasma. umich.edu

While specific UPLC (Ultra-Performance Liquid Chromatography) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for pirmenol in preclinical studies are not detailed in the provided sources, these techniques represent an evolution of HPLC. researchgate.netmdpi.com They offer higher resolution, greater sensitivity, and faster analysis times, making them highly suitable for demanding applications like metabolite identification and low-level quantification. researchgate.netmdpi.com

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the chemical structure of compounds and for their quantification. taylorandfrancis.com In the context of pirmenol research, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectrometry have been employed for the structural elucidation of its photodegradation products. nih.gov

In one study, a methanol (B129727) solution of pirmenol was irradiated to simulate degradation, and the resulting products were separated and identified. nih.gov High-resolution mass spectrometry provided precise mass measurements, allowing for the determination of elemental compositions, while NMR spectroscopy revealed the connectivity of atoms within the molecules. nih.gov This combination of techniques led to the identification of three major degradation products: 3-(cis-2,6-dimethylpiperidinyl)propyl 2-(2-pyridyl)phenyl ketone, 2-(2-pyridyl)benzoic acid, and methyl 2-(2-pyridyl)-benzoate. nih.gov

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is also a powerful tool for quantification. mdpi.com By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, analysts can achieve very low detection limits and high specificity, which is crucial for measuring drug concentrations in complex biological matrices. ojp.gov

Stereospecific Analytical Techniques for Enantiomer Quantification

Pirmenol is a chiral compound, existing as a racemic mixture of two enantiomers, (+)-pirmenol and (-)-pirmenol. umich.edu Since enantiomers can exhibit different pharmacological and toxicological profiles, methods that can distinguish and quantify them individually are critical. csfarmacie.cz

Direct chiral separation using HPLC with a chiral stationary phase (CSP) is the most common and effective approach. csfarmacie.czyoutube.com The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com These complexes have different interaction energies, leading to different retention times and thus, separation. youtube.com

A validated stereospecific HPLC assay for pirmenol enantiomers in dog plasma exemplifies this approach. umich.edu The method uses a Chiralcel OJ column, which is a polysaccharide-based CSP known for its broad applicability in separating chiral compounds. umich.edu The validation of this assay demonstrated its reliability for preclinical research. umich.edu

The table below presents the validation results for the stereospecific pirmenol assay.

Validation Parameter(+)-Pirmenol(-)-Pirmenol
Linearity Range (µg/ml) 0.0200 - 5.000.0200 - 5.00
Precision (CV%) 7.1%6.4%
Bias +/- 2.2%+/- 2.2%

This table shows the performance characteristics of a validated stereoselective HPLC method for pirmenol enantiomers in dog plasma. umich.edu

Application of Novel Analytical Approaches in Preclinical Pharmacological Investigations

The development of these robust analytical methods has been instrumental in conducting preclinical pharmacological studies of pirmenol. nih.gov These assays have enabled researchers to establish a clear correlation between the plasma concentration of pirmenol and its antiarrhythmic effects in animal models, such as the conscious coronary artery-ligated dog. nih.govnih.gov

For example, studies using canine models of ventricular arrhythmias induced by various means (coronary ligation, digitalis, and adrenaline) have successfully determined the minimum effective plasma concentration required to suppress these arrhythmias. nih.gov This demonstrates a direct application of quantitative assays in defining the therapeutic window of the drug in a preclinical setting. nih.gov

The following table summarizes the findings on the minimum effective plasma concentrations of pirmenol in different canine arrhythmia models.

Arrhythmia ModelMinimum Effective Plasma Concentration (µg/ml)
24-hr Coronary Ligation1.1 +/- 0.3
48-hr Coronary Ligation1.1 +/- 0.3
Digitalis-Induced1.1 +/- 0.2
Adrenaline-Induced2.5 +/- 1.5

This table presents the mean (+/- S.D.M.) minimum effective plasma concentrations of pirmenol required to suppress various induced arrhythmias in dogs. nih.gov

Furthermore, these analytical methods have been crucial for characterizing the preclinical pharmacokinetics of pirmenol, including its absorption, tissue distribution, and elimination in species like dogs and monkeys. nih.gov Animal studies have shown that pirmenol is widely distributed, resulting in higher drug concentrations in tissues than in plasma. nih.gov Such findings are entirely dependent on the ability to accurately measure the drug in these different biological matrices.

Emerging Research Directions and Potential Applications of Pirmenol Hydrochloride

Exploration of Additional Molecular Targets and Pathways

The primary therapeutic action of pirmenol (B1678456) is attributed to its effects on specific ion channels. Electrophysiological studies have identified its principal targets:

Voltage-Gated Sodium Channels: Pirmenol blocks fast sodium channels in a use-dependent manner, a characteristic feature of Class I antiarrhythmic drugs. This action depresses the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.gov

Delayed Rectifying Potassium Current (iK): The drug causes a significant depression of the delayed rectifying current, which leads to a prolongation of the action potential duration. nih.gov

Application of Systems Pharmacology Approaches to Pirmenol Hydrochloride Action

Systems pharmacology represents a paradigm shift from the "one drug, one target" model to a more integrated approach that considers the complex network of interactions between a drug and the entire biological system. frontiersin.orgmssm.edu This methodology focuses on understanding drug action from a network perspective, with the goal of mapping these effects within the human interactome. mssm.edu

For a drug like pirmenol, which acts on fundamental components of cardiac electrophysiology, a systems pharmacology approach could yield significant insights. By creating computational models that integrate pirmenol's known targets with broader biological networks, researchers could:

Predict Polypharmacology: Identify potential off-target effects or previously unknown therapeutic targets that contribute to its efficacy or side-effect profile.

Elucidate Network-Level Effects: Model how the modulation of sodium and potassium channels by pirmenol propagates through cellular signaling networks to produce its antiarrhythmic effect.

Identify Biomarkers for Patient Stratification: Analyze how genetic variations in channel proteins or other network components might influence an individual's response to pirmenol, paving the way for personalized medicine.

This holistic approach can help to understand the drug's impact at multiple scales, from the molecular and biochemical levels to the tissue and organ levels, providing a more complete picture of its mechanism of action. frontiersin.org

Development of Advanced Preclinical Disease Models for Mechanistic Studies

Historically, pirmenol's efficacy was established in various animal models, including those with chemically, mechanically, or electrically induced arrhythmias. nih.gov The conscious coronary artery-ligated dog model, for instance, was instrumental in demonstrating its effectiveness and correlating plasma levels with antiarrhythmic activity. nih.gov

While these models were foundational, the future of mechanistic studies lies in the development and application of more advanced preclinical platforms. These next-generation models offer the potential for higher-throughput screening and more human-relevant physiological conditions.

Advanced Model TypePotential Application for Pirmenol Research
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) Allows for the study of pirmenol's effects on human cardiac cells, including those derived from patients with specific genetic channelopathies, to test its efficacy in a disease-specific context.
Cardiac Organoids Provides a three-dimensional tissue-like structure to study how pirmenol affects not just individual cells but also cell-to-cell communication and electrical impulse propagation in a more physiologically relevant micro-environment.
Organ-on-a-Chip/Microphysiological Systems (MPS) Enables the creation of micro-scale models of human heart tissue with controlled fluid flow and mechanical stimuli, allowing for precise investigation of drug-tissue interactions and cardiotoxicity under near-physiological conditions. mdpi.com

These advanced models can bridge the gap between traditional animal studies and human clinical trials, offering a more refined understanding of pirmenol's electrophysiological impact and facilitating the exploration of its mechanisms with greater precision.

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies provide a powerful, high-throughput toolkit for the comprehensive analysis of biological molecules, offering an unbiased view of a drug's effect on a cell or organism. nih.govmdpi.com The integration of genomics, transcriptomics, proteomics, and metabolomics into pirmenol research could revolutionize our understanding of its biological impact far beyond its direct ion channel targets. mdpi.com

Transcriptomics (RNA-Seq): This could be used to analyze changes in the gene expression profile of cardiac cells or tissues after exposure to pirmenol. Such studies could reveal compensatory mechanisms, signaling pathways activated or suppressed by the drug, and potential biomarkers of drug response or toxicity. mdpi.com

Proteomics: By analyzing the entire complement of proteins, proteomics could identify changes in the expression of ion channels, their regulatory subunits, and downstream signaling proteins. This could confirm expected target engagement and uncover unexpected protein-level alterations.

Metabolomics: This approach would focus on changes in the metabolic profile of cardiac tissue in response to pirmenol. It could provide insights into how the drug affects cardiac energy metabolism, which is tightly linked to electrophysiological function.

By combining these multi-omics datasets, researchers can construct a comprehensive picture of the molecular mechanisms underlying pirmenol's effects. mdpi.com This integrated approach is critical for identifying novel biomarkers, understanding the molecular basis for variability in patient responses, and uncovering new potential therapeutic applications.

Conclusion and Future Perspectives in Academic Research on Pirmenol Hydrochloride

Summary of Key Preclinical Discoveries and Mechanistic Insights

Pirmenol (B1678456) hydrochloride, identified chemically as (+/-)-Pirmenol hydrochloride and by the code CI-845, is a pyridinemethanol derivative recognized for its antiarrhythmic properties. Preclinical investigations have established it as a Class Ia antiarrhythmic agent, indicating its primary mechanism involves blocking cardiac sodium channels. nih.govnih.gov Its electrophysiological profile, however, reveals a more complex mechanism of action that distinguishes it from other drugs in its class.

In vitro studies on isolated cardiac tissues, such as guinea-pig papillary muscles and rabbit Purkinje fibers, have been fundamental in elucidating its effects. nih.govnih.gov Pirmenol demonstrates a dose-dependent and use-dependent depression of the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govnih.gov This Vmax reduction is a direct consequence of sodium channel blockade. nih.gov The kinetics of this block are considered slow, meaning the drug dissociates from the sodium channel slowly, a characteristic it shares with agents like disopyramide (B23233). nih.gov This results in a more pronounced effect at higher heart rates (rate-dependence). nih.gov

A defining feature of pirmenol is its dual effect on action potential duration (APD). At lower concentrations (e.g., 3-10 µM), it prolongs the APD, an effect attributed to the blockade of the delayed rectifier potassium current (IK). nih.govnih.govcvpharmacology.com This dual action on both sodium and potassium channels is characteristic of Class Ia agents. nih.gov However, at higher concentrations (e.g., >0.1 mM), pirmenol has been observed to shorten the APD. nih.govnih.gov

Preclinical models have demonstrated pirmenol's efficacy against a wide array of arrhythmias, including those of atrial and ventricular origin, whether induced by electrical, mechanical, or chemical means. nih.govnih.gov Studies in conscious coronary artery-ligated dog models confirmed its effectiveness in suppressing arrhythmias of both automatic and reentrant types. nih.govnih.gov A notable discovery from these in vivo studies is that pirmenol's antiarrhythmic efficacy appears to be less dependent on serum potassium levels compared to other Class I agents like disopyramide, suggesting a potential advantage in clinical settings where potassium levels may fluctuate. nih.gov

Table 1: Summary of Preclinical Electrophysiological Effects of Pirmenol Hydrochloride

ParameterTissue/ModelObserved EffectConcentration/DoseReference
Maximum Upstroke Velocity (Vmax)Guinea-Pig Papillary MuscleDose-dependent decrease; Use-dependent block10-30 µM nih.gov
Action Potential Duration (APD)Guinea-Pig Papillary MuscleProlongation at low concentrations, shortening at high concentrations3-10 µM (prolongation); >0.1 mM (shortening) nih.gov
Action Potential Duration (APD)Rabbit Purkinje FibersMarked prolongation0.5-5 µmol/l nih.gov
Sodium Channel Block RecoveryRabbit Purkinje FibersSlow recovery kinetics (time constant ~6.7 s)Not specified nih.gov
Delayed Rectifier K+ Current (IK)Rabbit Purkinje FibersStrong depressionKD-value of 1 µmol/l nih.gov
Arrhythmia SuppressionCoronary-Ligated Dog ModelEffective against atrial and ventricular arrhythmiasNot specified nih.govnih.gov
Arrhythmia SuppressionCoronary-Ligated Rat ModelDose-related protection against ventricular fibrillation5 mg/kg (complete suppression) capes.gov.br

Identification of Knowledge Gaps and Unanswered Research Questions

Despite the foundational preclinical work, significant knowledge gaps remain in the academic understanding of pirmenol hydrochloride. The racemic nature of the compound used in most studies—(+/-)-Pirmenol hydrochloride—is a primary issue. The specific contributions and potential differing electrophysiological or toxicological profiles of the individual (+) and (-) enantiomers have not been thoroughly characterized.

From a molecular standpoint, the precise binding sites of pirmenol on the alpha subunits of cardiac sodium (Nav1.5) and potassium channels remain undefined. While its functional effects are documented, high-resolution structural data, such as that from cryo-electron microscopy, is lacking. This information is crucial for understanding the basis of its "slow" binding kinetics and its interactions compared to other Class I agents. nih.govlbl.gov

Furthermore, the mechanisms behind the biphasic effect on action potential duration—prolongation at low concentrations and shortening at high concentrations—are not fully resolved. nih.gov While the low-concentration effect is linked to potassium channel blockade, the shortening at higher concentrations may involve complex interactions with other channels or off-target effects that have not been systematically investigated. The full spectrum of pirmenol's ion channel activity, including potential effects on various calcium currents or the late sodium current (INaL), is not completely mapped. nih.gov

Finally, the long-term molecular consequences of pirmenol administration on the heart are unknown. Preclinical studies have focused on acute antiarrhythmic efficacy, but questions regarding its potential to induce long-term electrophysiological remodeling or alter the expression of ion channel proteins and related genes remain unanswered.

Proposed Future Research Avenues for Advancing Fundamental Understanding of Pirmenol Hydrochloride

To address the existing knowledge gaps, future academic research should pursue several key avenues. A critical first step is the separation and independent characterization of the (+) and (-) enantiomers of pirmenol. This would involve parallel electrophysiological studies to determine if one enantiomer is more potent or responsible for a particular ion channel effect, potentially offering a more refined therapeutic agent.

High-resolution structural biology studies are essential. Co-crystallization or cryo-EM analysis of pirmenol (and its individual enantiomers) with the human Nav1.5 channel and relevant potassium channels (e.g., hERG) would provide invaluable insight into its binding pockets and the molecular basis of its use-dependency and slow kinetics. lbl.gov

Advanced patch-clamp electrophysiology should be employed on a wider range of ion channels expressed in heterologous systems and, importantly, in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This would allow for a comprehensive "channelome" profile and clarify the concentration-dependent effects on APD observed in animal tissues. nih.gov Investigating effects on the late sodium current is particularly relevant, as this target is implicated in several arrhythmic syndromes.

To understand long-term effects, preclinical studies could incorporate transcriptomic and proteomic analyses of cardiac tissue following chronic pirmenol administration in animal models. This would reveal any changes in the expression of genes and proteins related to ion channels, calcium handling, and cardiac structure, providing a deeper understanding of its cellular impact beyond acute channel blockade.

Significance of Preclinical Findings for Translational Research Hypotheses

The preclinical data for pirmenol hydrochloride provides a solid foundation for several translational research hypotheses. The balanced effect of blocking both sodium and potassium channels suggests potential efficacy in arrhythmias where both initiation (requiring sodium channel block) and maintenance (influenced by repolarization duration) are important, such as in certain forms of ventricular tachycardia or the prevention of atrial fibrillation. cvpharmacology.comnih.gov

The finding that pirmenol's efficacy is less dependent on serum potassium levels than some other Class I drugs is a significant point for translational investigation. nih.gov This suggests a hypothesis that pirmenol may offer a more stable antiarrhythmic effect in patients with conditions that cause potassium fluctuations, such as those on certain diuretics or with renal dysfunction. Clinical studies could be designed to test this hypothesis specifically.

The "slow" kinetic, use-dependent nature of its sodium channel blockade forms another key hypothesis. nih.gov This property suggests that pirmenol's therapeutic effect would be more pronounced at the faster heart rates that characterize tachyarrhythmias, while having a lesser effect at normal sinus rhythm. This could translate to a favorable profile where the drug is more active when needed most. This hypothesis could be tested in clinical electrophysiology studies by examining its effects during programmed electrical stimulation at varying rates.

Finally, the efficacy demonstrated in reentrant arrhythmia models in animals strongly supports the hypothesis that pirmenol could be effective in clinically relevant reentrant arrhythmias, such as those occurring around scar tissue from a prior myocardial infarction. nih.govcapes.gov.br

Q & A

Q. What is the mechanism of action of (±)-Pirmenol hydrochloride in inhibiting atrial fibrillation, and how is this characterized in vitro?

(±)-Pirmenol hydrochloride acts as a muscarinic receptor antagonist, blocking the acetylcholine-activated inward rectifier potassium current (IK.ACh) in atrial cells. In vitro studies demonstrate concentration-dependent inhibition of carbachol-induced IK.ACh with an IC50 of 0.1 μM. This is validated using isolated guinea pig atrial myocytes and Langendorff-perfused heart models, where it reverses carbachol-induced decreases in effective refractory periods .

Q. What are the recommended storage conditions and solvent systems for preparing stable stock solutions of (±)-Pirmenol hydrochloride?

The compound should be stored as a powder at -20°C (stable for four years) or dissolved in solvents like DMSO, ethanol, or water. Solutions in DMSO or ethanol can be stored at -80°C under nitrogen for six months or at -20°C for one month. Aqueous solutions should be used immediately. Freeze-thaw cycles must be avoided to prevent degradation .

Q. What analytical techniques are employed to verify the structural integrity of (±)-Pirmenol hydrochloride in experimental settings?

Ultraviolet (UV) spectrophotometry at 3380 cm<sup>-1</sup> and 2950 cm<sup>-1</sup> is used to confirm absorption peaks. Solubility tests in water and organic solvents, coupled with chromatographic methods (e.g., HPLC), validate purity and stability. Batch-specific solubility variations should be accounted for during validation .

Q. What pharmacokinetic parameters of (±)-Pirmenol hydrochloride are critical for dose selection in preclinical arrhythmia models?

Key parameters include bioavailability (10–15× lower oral vs. intravenous LD50 in rodents), plasma half-life, and species-specific toxicity thresholds. For example, dogs exhibit anticholinergic effects (e.g., mucosal dryness) at 15 mg/kg/day, necessitating dose adjustments based on cardiac monitoring (e.g., QRS duration changes) .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in IC50 values for (±)-Pirmenol's inhibition of carbachol-induced vs. GTPγS-induced IK.ACh currents?

Carbachol-induced IK.ACh inhibition occurs at 0.1 μM, while GTPγS-induced currents require 30 μM for 50% inhibition. This discrepancy arises from differences in receptor coupling: carbachol activates M2 receptors directly, whereas GTPγS bypasses receptor activation, necessitating higher concentrations to block downstream G-protein signaling. Researchers must standardize agonist selection and account for assay sensitivity variations .

Q. What methodological considerations are critical when translating in vitro findings of (±)-Pirmenol's antiarrhythmic effects to in vivo models, given species-specific toxicity profiles?

Rodent-to-dog translation requires adjusting for metabolic differences (e.g., oral LD50 in rats is 359.9 mg/kg vs. 23.6 mg/kg intravenously). Subacute toxicity studies in dogs highlight tachycardia and QRS prolongation as dose-limiting effects. Experimental designs should incorporate telemetry for real-time cardiac monitoring and staggered dosing to mitigate acute toxicity .

Q. How can batch-to-batch variability in solubility affect experimental reproducibility, and what validation steps are recommended?

Solubility variations (e.g., <1 mg/mL in water) may alter drug availability in assays. Researchers should pre-test each batch using UV spectrophotometry or mass spectrometry, prepare fresh solutions to avoid degradation, and use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .

Q. What strategies optimize receptor binding assays for (±)-Pirmenol given its solubility limitations in aqueous buffers?

Use DMSO for stock solutions (≤0.1% final concentration to avoid cellular toxicity) and titrate in physiological buffers. For electrophysiology, pre-dissolve in ethanol and dilute in Tyrode’s solution. Validate solvent effects using vehicle controls .

Q. How does the stereochemistry of (±)-Pirmenol hydrochloride influence its muscarinic receptor selectivity and experimental outcomes?

The (2R,6S)-stereochemistry of the dimethylpiperidine moiety enhances receptor affinity by optimizing hydrophobic interactions with M2 receptor pockets. Enantiomeric purity should be confirmed via chiral HPLC, as impurities may alter IC50 values and confound dose-response interpretations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in (±)-Pirmenol's antiarrhythmic efficacy studies?

Non-linear regression models (e.g., Hill equation) quantify IC50 and efficacy maxima. For in vivo arrhythmia suppression, Kaplan-Meier analysis assesses time-to-event endpoints (e.g., atrial fibrillation recurrence), while mixed-effects models account for intersubject variability in heart rate and QRS dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.